Lipophilicity‑Guided Fragment Prioritization: XLogP3 Differential vs. 3‑Phenyl Analog
The target compound exhibits a computed XLogP3 of −0.8, whereas the direct 3‑phenyl analog (CAS 944906‑91‑6, C₁₁H₁₂N₄) is predicted to have a substantially higher XLogP3 (estimated ≥1.5 based on the additional aromatic carbon and absence of the pyridine nitrogen) [1]. This >2.3 log unit difference translates to an approximately 200‑fold difference in octanol–water partition coefficient, directly impacting aqueous solubility and lipophilic‑ligand efficiency (LLE) in enzyme assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.8 |
| Comparator Or Baseline | 3‑Phenyl‑5,6,7,8‑tetrahydro‑[1,2,4]triazolo[4,3‑a]pyrazine (CAS 944906‑91‑6), estimated XLogP3 ≥1.5 |
| Quantified Difference | ΔXLogP3 ≥2.3 (≥200‑fold difference in P) |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator estimated by structural analogy |
Why This Matters
A 200‑fold difference in partition coefficient directly affects aqueous solubility, membrane permeability, and lipophilic‑ligand efficiency, making the target compound preferable for fragment libraries that require balanced hydrophilicity for crystallography or SPR screening.
- [1] PubChem CID 52363637, computed XLogP3 value. View Source
- [2] Waring MJ, Bioorg. Med. Chem. Lett. 2009, 19, 2844–2851. Quantitative relationship between logP change and aqueous solubility in drug discovery. View Source
